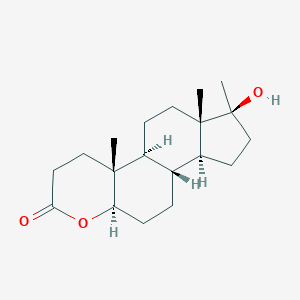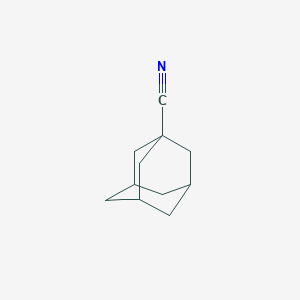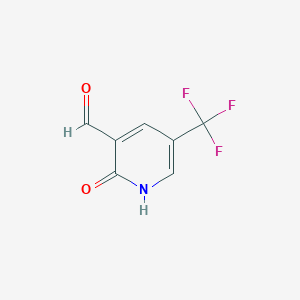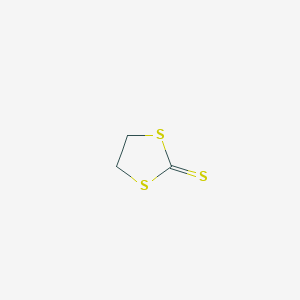
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one
Overview
Description
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is a synthetic anabolic steroid. It is known for its role in enhancing muscle mass and strength. This compound is often used in research settings to study its effects on muscle growth and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one involves multiple steps, including acetylation, reduction, ring-opening, oxidation, hydrolysis, elimination, oximation, rearrangement, hydrolysis, addition, oxidation, and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of plant-derived saponins such as diosgenin or hecogenin as starting materials. These saponins undergo a series of chemical transformations to yield the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenation or alkylation processes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is widely used in scientific research for its anabolic properties. It is utilized in studies related to muscle growth, protein synthesis, and hormonal regulation. Additionally, it is used in the development of new anabolic steroids and in the study of their effects on the human body .
Mechanism of Action
The compound exerts its effects by binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The molecular targets involved include the androgen receptor and various signaling pathways that regulate muscle hypertrophy .
Comparison with Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one:
Oxymetholone: Another synthetic anabolic steroid with potent muscle-building effects.
Uniqueness: 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is unique due to its specific chemical structure, which includes an oxygen atom in the steroid backbone. This structural feature contributes to its distinct anabolic properties and differentiates it from other anabolic steroids .
Properties
IUPAC Name |
(1S,3aS,3bR,5aR,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBANSSXVTZHMD-KUPDVBAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)O[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-45-7 | |
| Record name | 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC63294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17.BETA.-HYDROXY-17-METHYL-4-OXA-5.ALPHA.-ANDROSTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACO7LF922U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















